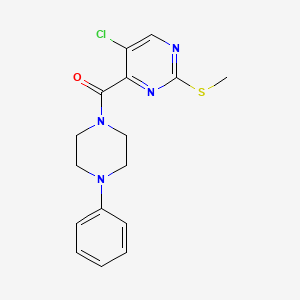

(5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-phenylpiperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-phenylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H17ClN4OS and its molecular weight is 348.85. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of (5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-phenylpiperazin-1-yl)methanone generally involves multi-step synthetic routes. A typical synthesis might start with the chlorination of 2-(methylthio)pyrimidine followed by a nucleophilic substitution reaction to introduce the phenylpiperazine moiety via an intermediate like 4-chloropyrimidine.

Industrial Production Methods: Industrial production methods often optimize these routes for scalability, involving efficient catalytic processes and high-yield conditions to produce the compound in large quantities.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various reactions, including:

Oxidation: Transformation of the methylthio group to sulfoxide or sulfone.

Reduction: Hydrogenation of the carbonyl group in methanone.

Substitution: Halogen exchange on the pyrimidine ring or functional group modifications on the piperazine ring.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may use halogenating agents or nucleophiles under mild to moderate conditions.

Major Products Formed: The primary products formed from these reactions include various oxidized or reduced forms of the original compound, as well as derivatives with modified substituents.

4. Scientific Research Applications: This compound finds applications in multiple areas:

Biology: As a probe to study biological processes due to its ability to interact with various biomolecules.

Medicine: Potential pharmaceutical applications, particularly in designing drugs that target specific receptors or enzymes.

Industry: In the development of specialty chemicals and intermediates for further synthesis.

5. Mechanism of Action: The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. These interactions often involve binding to active sites or allosteric sites, influencing the activity or function of the target proteins. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation, depending on the application context.

6. Comparison with Similar Compounds: Compared to similar compounds, (5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-phenylpiperazin-1-yl)methanone stands out due to its unique structural features and chemical reactivity. Similar compounds might include:

2-(Methylthio)pyrimidine derivatives: Varieties of substitutions on the pyrimidine ring offer different reactivity profiles.

Phenylpiperazine derivatives: Differences in linkage and substituent patterns on the piperazine ring yield distinct biological activities.

Methanone-linked compounds: Variations in the connecting groups and substituents lead to diverse chemical and biological properties.

Each of these compounds has its own unique set of characteristics, but the combination of features in this compound makes it particularly versatile and valuable in scientific research.

Biologische Aktivität

(5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-phenylpiperazin-1-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Research indicates that this compound acts primarily as an adenosine A2A receptor inhibitor . The inhibition of this receptor is significant in cancer therapy, as it can modulate tumor growth and immune responses. The interaction with the A2A receptor is crucial for the development of anti-cancer therapies, particularly in targeting solid tumors and hematological malignancies .

Biological Activities

The biological activities of this compound include:

- Antitumor Activity :

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the pyrimidine ring and the piperazine moiety significantly influence biological activity. Key findings include:

- Substituents on the Pyrimidine Ring : The presence of electron-withdrawing groups, such as chlorine or methylthio, enhances receptor binding affinity.

- Piperazine Modifications : Variations in the phenyl group attached to the piperazine can alter the pharmacokinetic properties and improve selectivity towards cancer cells .

Case Studies

Several studies have documented the effectiveness of this compound in various therapeutic contexts:

- Study on Cancer Cell Lines :

- Antimicrobial Testing :

Eigenschaften

IUPAC Name |

(5-chloro-2-methylsulfanylpyrimidin-4-yl)-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4OS/c1-23-16-18-11-13(17)14(19-16)15(22)21-9-7-20(8-10-21)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJHGJHEDQXOTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.